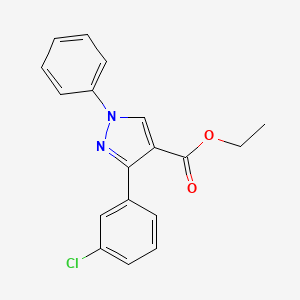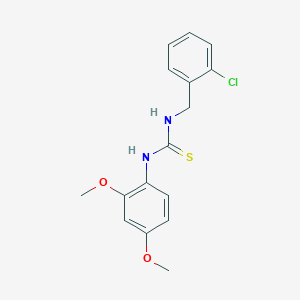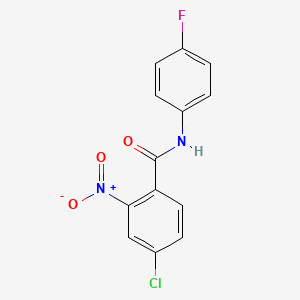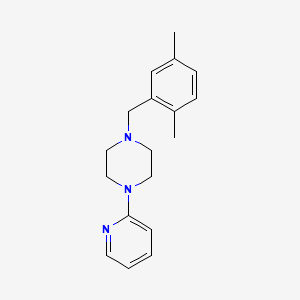
ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate (ECPPC) is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. ECPPC has shown promising results as an anti-inflammatory, analgesic, and anti-tumor agent.
Mecanismo De Acción
The mechanism of action of ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate involves the inhibition of various enzymes and cytokines involved in the inflammatory response. This compound inhibits the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by inhibiting the activation of NF-κB, a transcription factor involved in the regulation of inflammatory cytokine production. This compound also inhibits the production of prostaglandins by inhibiting the activity of COX-2, an enzyme involved in the synthesis of prostaglandins. In addition, this compound induces apoptosis in cancer cells by activating the caspase cascade, leading to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also exhibits analgesic properties by inhibiting the production of prostaglandins, which are involved in the sensation of pain. In addition, this compound has been shown to have anti-tumor activity by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in the field of medicinal chemistry. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, this compound is not very stable under acidic conditions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate. One direction is to further investigate its potential applications as an anti-inflammatory, analgesic, and anti-tumor agent. Another direction is to study its potential applications in other areas of medicinal chemistry, such as neurodegenerative diseases and cardiovascular diseases. In addition, further studies are needed to investigate the mechanism of action of this compound and to identify potential targets for drug development.
Métodos De Síntesis
Ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate can be synthesized by the reaction of ethyl acetoacetate, 3-chlorobenzaldehyde, and phenylhydrazine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a condensation reaction, followed by cyclization and esterification, resulting in the formation of this compound.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results as an anti-inflammatory, analgesic, and anti-tumor agent. This compound has been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also exhibits analgesic properties by inhibiting the production of prostaglandins, which are involved in the sensation of pain. In addition, this compound has been shown to have anti-tumor activity by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
ethyl 3-(3-chlorophenyl)-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-2-23-18(22)16-12-21(15-9-4-3-5-10-15)20-17(16)13-7-6-8-14(19)11-13/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZKYYVGZOOYMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B5875505.png)


![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B5875519.png)

![2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide](/img/structure/B5875539.png)
![N-(2-chloro-3-pyridinyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5875543.png)
![methyl {[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5875552.png)


![2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbohydrazide](/img/structure/B5875573.png)
